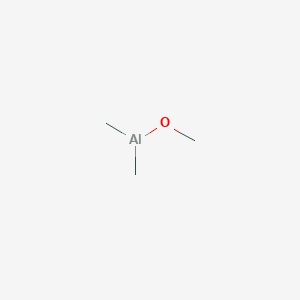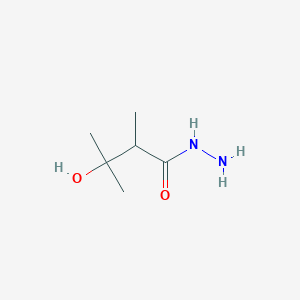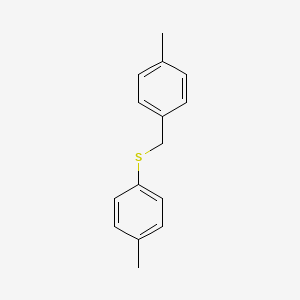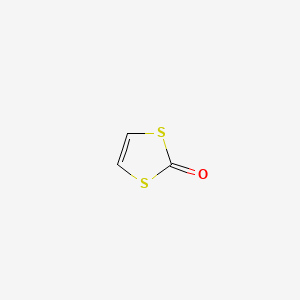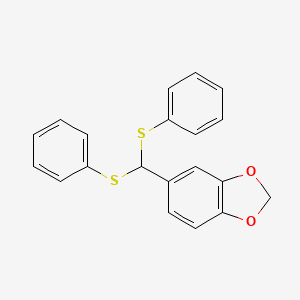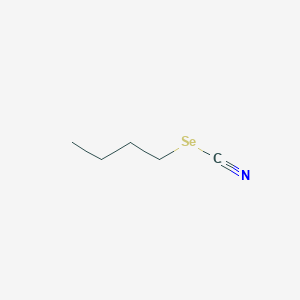
Selenocyanic acid, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenocyanic acid, butyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from selenocyanic acid and butanol, combining the properties of both selenium and organic esters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Selenocyanic acid, butyl ester can be synthesized through the esterification of selenocyanic acid with butanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Selenocyanic acid+Butanol→Selenocyanic acid, butyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the ester. The reaction is carried out in a reactor where selenocyanic acid and butanol are continuously fed, and the ester is continuously removed to drive the reaction to completion.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to yield selenocyanic acid and butanol.
Reduction: The ester can be reduced to its corresponding alcohol and selenide using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Selenocyanic acid and butanol.
Reduction: Butanol and selenide.
Substitution: Depending on the nucleophile, different substituted selenocyanic acid esters.
Wissenschaftliche Forschungsanwendungen
Selenocyanic acid, butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other selenium-containing compounds.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drugs that require selenium as a component.
Industry: Utilized in the production of fragrances and flavorings due to its ester properties.
Wirkmechanismus
The mechanism of action of selenocyanic acid, butyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release selenocyanic acid, which can then participate in redox reactions due to the presence of selenium. These redox reactions are crucial in biological systems where selenium acts as an antioxidant, protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Ethyl selenocyanate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl selenocyanate: Contains a methyl group instead of a butyl group.
Propyl selenocyanate: Contains a propyl group instead of a butyl group.
Uniqueness: Selenocyanic acid, butyl ester is unique due to its specific butyl group, which imparts distinct physical and chemical properties compared to its ethyl, methyl, and propyl counterparts. The butyl group can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other selenocyanates might not be as effective.
Eigenschaften
CAS-Nummer |
4700-45-2 |
|---|---|
Molekularformel |
C5H9NSe |
Molekulargewicht |
162.10 g/mol |
IUPAC-Name |
butyl selenocyanate |
InChI |
InChI=1S/C5H9NSe/c1-2-3-4-7-5-6/h2-4H2,1H3 |
InChI-Schlüssel |
VIOHIHGFOAWMAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



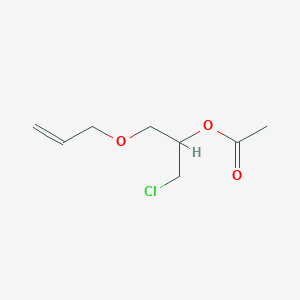
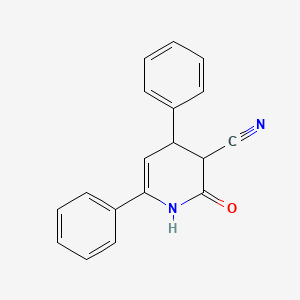
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
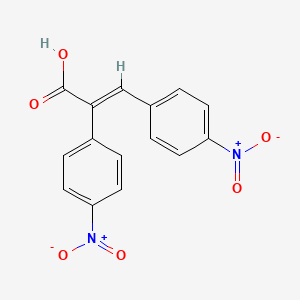
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)
